3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
Description
This compound belongs to the benzamide class, characterized by a central benzamide core substituted with 3,4-diethoxy groups on the benzene ring. The amide nitrogen is linked to a 2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl moiety, which introduces a fused thiazolo-pyridine heterocyclic system.
Properties
IUPAC Name |
3,4-diethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-4-29-20-12-11-16(14-21(20)30-5-2)22(28)26-18-9-6-8-17(15(18)3)23-27-19-10-7-13-25-24(19)31-23/h6-14H,4-5H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKVNPNWJPRMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolo[5,4-b]pyridine core, followed by functionalization of the benzamide moiety.
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Thiazolo[5,4-b]pyridine Core Synthesis
Cyclocondensation: The thiazolo[5,4-b]pyridine core can be synthesized via cyclocondensation reactions involving 2-aminopyridine and α-haloketones under basic conditions.
Functionalization: Subsequent functionalization steps may include alkylation or acylation to introduce the desired substituents.
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Benzamide Functionalization
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its functional groups make it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used in studies to understand its interactions with enzymes, receptors, and other biomolecules.
Mechanism of Action
The mechanism of action of 3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The benzamide core may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
3,4-Dimethoxy vs. 3,4-Diethoxy Substituents
A closely related compound, 3,4-dimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (), shares a benzamide scaffold but differs in substituents: methoxy groups replace the ethoxy groups at the 3,4-positions.
Aryl and Heteroaryl Modifications
Compounds such as (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides () feature thiadiazole and quinoxaline moieties instead of the thiazolo-pyridine system. These variations highlight the role of heterocycles in modulating electronic properties and binding interactions.
Heterocyclic Moieties and Their Impact
Thiazolo-Pyridine vs. Imidazo-Thiazole
The target compound’s thiazolo[5,4-b]pyridine moiety contrasts with the imidazo[2,1-b]thiazole group in the dimethoxy analog (). The fused pyridine ring in the former introduces additional nitrogen atoms, which could influence π-π stacking interactions or metal coordination in biological targets .
Thiadiazole and Triazolo-Thiadiazinone Systems
Compounds such as 3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide () and triazolo-thiadiazinone derivatives () employ smaller heterocycles like thiadiazole, which are less bulky but may offer distinct metabolic stability profiles. For example, the thiadiazole ring in has a molar mass of 295.36 g/mol, suggesting a compact structure compared to the larger thiazolo-pyridine system in the target compound .
Physicochemical and Pharmacokinetic Inferences
While direct data for the target compound are unavailable, structural analogs provide insights:
Data Table: Structural and Inferred Properties of Comparable Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
